![molecular formula C12H13F2N3O B2907572 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine CAS No. 2198291-80-2](/img/structure/B2907572.png)
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound ‘6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine’ is a versatile material widely used in scientific research. It has potential applications in drug discovery, material synthesis, and catalysis. This compound is part of the imidazo[1,2-b]pyridazine class, which has been identified as IL-17A inhibitors . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight . After completion, the reaction is extracted with ethyl acetate and washed with brine .Molecular Structure Analysis
The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
The compound ‘6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine’ is part of a series of novel imidazo[1,2-b]pyridazine as IL-17A inhibitors . These compounds are used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .Wissenschaftliche Forschungsanwendungen
Psoriasis Treatment
This compound has been identified as a novel inhibitor of IL-17A , a cytokine that plays a significant role in the pathogenesis of psoriasis . By inhibiting IL-17A, it can potentially reduce the chronic inflammation associated with psoriasis, offering a new avenue for treatment.
Rheumatoid Arthritis Management
In rheumatoid arthritis, IL-17A contributes to joint inflammation and damage. As an IL-17A inhibitor, 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine could be used to manage the symptoms and progression of this autoimmune disease .
Multiple Sclerosis Therapy
The IL-17A cytokine is also implicated in the autoimmune pathology of multiple sclerosis (MS). Targeting IL-17A with this compound may provide a therapeutic strategy for managing MS symptoms and possibly altering the course of the disease .
Wirkmechanismus
Target of Action
The primary target of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from signaling through its receptor, IL-17R . This inhibits the pro-inflammatory actions of IL-17A, reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the production of pro-inflammatory cytokines and alleviating symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Result of Action
The inhibition of IL-17A by 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine results in a reduction of chronic inflammation and tissue damage . This can lead to improvements in symptoms of diseases driven by IL-17A, such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Eigenschaften
IUPAC Name |
6-(4,4-difluorocyclohexyl)oxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)5-3-9(4-6-12)18-11-2-1-10-15-7-8-17(10)16-11/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWPIFKXAROTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NN3C=CN=C3C=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.